molecular formula C6H9NO3 B12307819 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one

Cat. No.: B12307819
M. Wt: 143.14 g/mol
InChI Key: UJDASDIGQWQAMP-UHFFFAOYSA-N
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Description

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is a heterocyclic compound with a unique structure that combines elements of pyrrole and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-2-one
  • 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-4-one
  • 7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one

Uniqueness

7-Hydroxy-hexahydropyrrolo[1,2-c][1,3]oxazol-3-one is unique due to its specific ring structure and the position of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2

InChI Key

UJDASDIGQWQAMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C1O)COC2=O

Origin of Product

United States

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